molecular formula C15H13BrO4 B1407849 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid CAS No. 1562340-48-0

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid

Cat. No.: B1407849
CAS No.: 1562340-48-0
M. Wt: 337.16 g/mol
InChI Key: UNEMEBDSEHTYDH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 3-position, a bromine atom at the 4-position, and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxy-4-methoxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by the protection of the hydroxyl group using benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyloxy and methoxy groups can be involved in oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Esterification Products: Various esters depending on the alcohol used.

Scientific Research Applications

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

    3-(Benzyloxy)-4-chloro-5-methoxybenzoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(Benzyloxy)-4-fluoro-5-methoxybenzoic acid: Fluorine atom instead of bromine.

    3-(Benzyloxy)-4-iodo-5-methoxybenzoic acid: Iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid makes it unique due to bromine’s specific reactivity and ability to form strong halogen bonds. This can influence the compound’s chemical behavior and biological activity, making it distinct from its chloro, fluoro, and iodo analogs.

Biological Activity

3-(Benzyloxy)-4-bromo-5-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₃BrO₃
Molecular Weight: 319.17 g/mol
CAS Number: 1562340-48-0

The compound features a benzyloxy group, a bromine atom, and a methoxy group on a benzoic acid backbone. This unique structure contributes to its biological activity by enhancing lipophilicity and facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom may enhance the compound's reactivity, allowing it to act as an enzyme inhibitor or receptor ligand. The benzyloxy and methoxy groups also play crucial roles in modulating the compound's binding affinity and specificity.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, similar to other benzoic acid derivatives .
  • Receptor Interaction: Its structural components may allow it to bind effectively to receptor sites, influencing cellular signaling pathways related to inflammation and proliferation .

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cell Proliferation: Compounds with similar structures have demonstrated the ability to inhibit the growth of various cancer cell lines. For example, benzofuran derivatives were shown to suppress the viability of hepatocellular carcinoma cells by inducing apoptosis and inhibiting migration .
  • Mechanistic Insights: The anti-cancer effects are often linked to modulation of pathways such as epithelial-mesenchymal transition (EMT), which is crucial for metastasis .

Anti-Inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among benzoic acid derivatives. These effects could be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that compounds with similar structures inhibited MEK kinase activity, suggesting potential use in treating proliferative diseases like cancer .
Study B Investigated the effects of benzoic acid derivatives on cell migration and invasion in cancer models, revealing significant inhibition in treated cells .
Study C Explored the binding affinity of various substituted benzoic acids to target proteins, showing enhanced activity with bromine substitutions .

Properties

IUPAC Name

4-bromo-3-methoxy-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-12-7-11(15(17)18)8-13(14(12)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEMEBDSEHTYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(benzyloxy)-4-bromo-5-methoxybenzoate (3.72 g, 10.59 mmol) in 1:1 MeOH/THF (50 mL) was added aqueous sodium hydroxide (1 M, 53.0 mL, 53.0 mmol). After 10 minutes the volatiles were removed under reduced pressure and the solution acidified to pH 1 by addition of concentrated hydrochloric acid resulting in formation of a thick white precipitate. The mixture was extracted with ethyl acetate (2×), and DCM (3×). The combined extracts were washed with brine, dried over magnesium sulfate and concentrated to provide 3-(benzyloxy)-4-bromo-5-methoxybenzoic acid as a white solid (3.41 g). MS (M−1)=335.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.21-7.49 (m, 7H), 5.16 (s, 2H), 3.91 (s, 3H).
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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